molecular formula C13H18N2O B585598 2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 CAS No. 1346600-76-7

2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6

Cat. No.: B585598
CAS No.: 1346600-76-7
M. Wt: 224.337
InChI Key: DHTGHBBVDGTZGY-WFGJKAKNSA-N
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Description

2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 is a deuterated derivative of a bis-pyrrole compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 typically involves the reaction of 2-hydroxytrimethylene with 1-methyl-dihydropyrrole under controlled conditions. The deuterated version is prepared by using deuterated reagents to ensure the incorporation of deuterium atoms into the final product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow reactors to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(hydroxymethyl)propionic acid: A similar compound used in the synthesis of hyperbranched polyesters.

    2,2-Bis(hydroxymethyl)propionate: Another related compound with applications in polymer chemistry.

Uniqueness

2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 is unique due to its deuterated nature, which can provide insights into reaction mechanisms and improve the stability of the compound in certain applications. Its structural features also make it a versatile building block for various synthetic and industrial processes.

Properties

CAS No.

1346600-76-7

Molecular Formula

C13H18N2O

Molecular Weight

224.337

IUPAC Name

1,3-bis[1-(trideuteriomethyl)pyrrol-2-yl]propan-2-ol

InChI

InChI=1S/C13H18N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h3-8,13,16H,9-10H2,1-2H3/i1D3,2D3

InChI Key

DHTGHBBVDGTZGY-WFGJKAKNSA-N

SMILES

CN1C=CC=C1CC(CC2=CC=CN2C)O

Origin of Product

United States

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